1-(4-Chlorophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Overview
Description
1-(4-Chlorophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of 1-(4-Chlorophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline can be achieved through several synthetic routes. One common method involves the lithiation of 4-chlorophenethylamine followed by its reaction with a suitable isoquinoline derivative. The reaction typically requires the use of strong bases such as butyllithium in an anhydrous solvent like tetrahydrofuran, under controlled temperatures ranging from -60°C to 0°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Chlorophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline can be compared with other similar compounds such as:
1-(4-Methylphenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: This compound has a methyl group instead of a chlorine atom on the phenethyl ring, leading to different chemical and biological properties.
1-(4-Bromophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
63937-99-5 |
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Molecular Formula |
C18H24ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H24ClN/c1-20-13-12-15-4-2-3-5-17(15)18(20)11-8-14-6-9-16(19)10-7-14/h6-7,9-10,18H,2-5,8,11-13H2,1H3 |
InChI Key |
XRWZTKSYDDGGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CCC3=CC=C(C=C3)Cl)CCCC2 |
Origin of Product |
United States |
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